METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
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Overview
Description
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through a cycloaddition reaction involving hydrazines and 1,3-dicarbonyl compounds . The furan ring is then introduced via a cyclocondensation reaction . The final step involves the coupling of the pyrazole and furan rings with the thiophene ring under specific reaction conditions, such as the use of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on the efficient use of reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- Hydrazine-coupled pyrazole derivatives
- Imidazole-containing compounds
Uniqueness
Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16BrN3O4S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
methyl 3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H16BrN3O4S/c1-9-14(18)10(2)21(20-9)8-11-4-5-13(25-11)16(22)19-12-6-7-26-15(12)17(23)24-3/h4-7H,8H2,1-3H3,(H,19,22) |
InChI Key |
ABWHFCXPPNJTJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br |
Origin of Product |
United States |
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